molecular formula C8H4ClIN2 B1321490 4-Chloro-7-iodoquinazoline CAS No. 202197-78-2

4-Chloro-7-iodoquinazoline

Cat. No.: B1321490
CAS No.: 202197-78-2
M. Wt: 290.49 g/mol
InChI Key: WSSATKKSEZSYAN-UHFFFAOYSA-N
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Description

4-Chloro-7-iodoquinazoline is a heterocyclic organic compound with the molecular formula C8H4ClIN2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .

Scientific Research Applications

4-Chloro-7-iodoquinazoline has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Safety and Hazards

While specific safety data for 4-Chloro-7-iodoquinazoline was not found, it’s important to handle all chemical substances with care. This includes avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-7-iodoquinazoline can be synthesized through the reaction of 7-iodoquinazolin-4-one with phosphorus oxychloride. The reaction is typically carried out under reflux conditions in an inert atmosphere (nitrogen) for about 2 hours. The mixture is then cooled, evaporated, and partitioned between saturated aqueous sodium carbonate and ethyl acetate. The organic phase is dried and concentrated to yield the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-iodoquinazoline primarily undergoes substitution reactions. One notable reaction is the N-arylation, where the chlorine atom is substituted with an aryl group. This reaction is often facilitated by microwave irradiation in a solvent mixture of tetrahydrofuran (THF) and water .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various 4-anilinoquinazolines, which have shown promising antiproliferative properties against tumor cells .

Comparison with Similar Compounds

  • 4-Chloroquinazoline
  • 7-Iodoquinazoline
  • 4-Anilinoquinazoline

Comparison: 4-Chloro-7-iodoquinazoline is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and biological activity. Compared to 4-Chloroquinazoline and 7-Iodoquinazoline, the dual halogenation in this compound enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

IUPAC Name

4-chloro-7-iodoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIN2/c9-8-6-2-1-5(10)3-7(6)11-4-12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSATKKSEZSYAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619235
Record name 4-Chloro-7-iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202197-78-2
Record name 4-Chloro-7-iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Iodoquinazolin-4-one (0.46 g) was treated with phosphorous oxychloride (5 ml) at reflux under nitrogen for 2 hours. The mixture was cooled, evaporated and partitioned between saturated aqueous sodium carbonate and ethyl acetate. The organic phase was dried and concentrated in vacuo to give the title compound (0.43 g); m/z (M+1+) 291.
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

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